3-(3-Ethoxyphenyl)azetidine Hydrochloride
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Overview
Description
3-(3-Ethoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. These methods may utilize microwave irradiation or electrocatalytic processes to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions typically involve controlled temperatures and solvents to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols. Substitution reactions often result in the formation of new azetidine derivatives with varied functional groups .
Scientific Research Applications
3-(3-Ethoxyphenyl)azetidine Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)azetidine Hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. This reactivity is harnessed in medicinal chemistry to design compounds that can interact with specific biological targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles that are more strained and reactive than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles that are less strained and more stable than azetidines.
Uniqueness
3-(3-Ethoxyphenyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a versatile compound in both synthetic and medicinal chemistry applications .
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-13-11-5-3-4-9(6-11)10-7-12-8-10;/h3-6,10,12H,2,7-8H2,1H3;1H |
InChI Key |
ZHOVDVJCKZELPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CNC2.Cl |
Origin of Product |
United States |
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